N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3OS/c11-10(12)3-1-7(2-4-10)5-13-9(16)8-6-14-15-17-8/h6-7H,1-5H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYDCIYQGJDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=NS2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide involves several steps. The starting material is typically a cyclohexyl derivative, which undergoes fluorination to introduce the difluoro groups. This is followed by a series of reactions to form the thiadiazole ring and attach the carboxamide group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a broad spectrum of biological activities, making it a valuable subject for research across various domains.
Antibacterial and Antifungal Properties
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide has shown effectiveness against various bacterial strains and fungal infections. Studies indicate its potential as an antimicrobial agent, which could be beneficial in developing new treatments for resistant pathogens.
Antitumor Activity
Research has highlighted the compound's potential as an anticancer agent. It has been observed to inhibit certain kinases involved in cell proliferation and inflammatory pathways, suggesting applications in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cells by activating pathways involving p53 and caspases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control substances, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro assays conducted on several cancer cell lines (e.g., MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values indicating effective concentration levels for inducing apoptosis. The study highlighted its mechanism involving p53 activation and modulation of cell cycle progression.
Mechanism of Action
The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of thiadiazole carboxamides. Key analogs and their distinctions include:
Key Observations :
- Fluorine Substitution: The difluorocyclohexyl group in the target compound improves pharmacokinetic properties (e.g., reduced CYP450 metabolism) compared to non-fluorinated or chlorinated analogs .
Biological Activity
N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data from various studies.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. It features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of Thiadiazole Ring : The initial step often includes the cyclization of hydrazides with carboxylic acids.
- Introduction of Difluorocyclohexyl Group : This is achieved by reacting difluorocyclohexyl halides with the thiadiazole intermediate.
- Amide Bond Formation : The final step involves coupling the thiadiazole with an appropriate amine to form the carboxamide structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:
- HEPG2 (Liver Cancer) : The compound demonstrated an effective concentration (EC50) of approximately 10.28 μg/mL, comparable to established anticancer agents .
- A-549 (Lung Cancer) : Some derivatives exhibited moderate inhibitory effects, with certain compounds showing up to 40% inhibition .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest binding interactions within active sites of target proteins, which could lead to inhibition of their activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Anticancer Activity | Notes |
|---|---|---|---|
| N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide | Difluorocyclohexyl group | Moderate | Shares structural similarities but differs in core structure |
| N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide | Furan carboxamide moiety | Low activity against certain cell lines | Different core structure but similar functional groups |
Research Findings
Several studies have highlighted the promising biological activities of thiadiazole derivatives:
- Antiproliferative Studies : Compounds within this class have shown varying degrees of activity against different cancer cell lines, with some exhibiting potent inhibitory effects comparable to traditional chemotherapeutics .
- Molecular Docking Simulations : These studies provide insights into how these compounds bind to target proteins and modulate their activity, offering a pathway for rational drug design .
Q & A
Q. What are the optimal synthetic routes for N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves amide bond formation between thiadiazole-5-carboxylic acid and (4,4-difluorocyclohexyl)methylamine. Key steps include:
- Coupling Reagents: Use carbodiimides like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Temperature Control: Reactions often proceed at room temperature but may require reflux for sterically hindered substrates.
- Yield Optimization: Monitor purity via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acid).
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Characterization employs:
- NMR Spectroscopy: H and C NMR confirm the presence of the difluorocyclohexyl group (δ ~2.5–3.5 ppm for methylene protons) and thiadiazole ring (δ ~8.5–9.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 274.33 (CHFNOS) .
- Elemental Analysis: Confirm C, H, N, S, and F content within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound?
Methodological Answer:
- Substituent Variation: Modify the cyclohexyl group (e.g., replacing difluoro with trifluoro or cyclopropyl) to assess steric/electronic effects on target binding .
- Thiadiazole Core Alterations: Introduce methyl or amino groups at the 4-position of the thiadiazole to probe interactions with hydrophobic pockets or hydrogen-bonding sites .
- In Silico Docking: Use software like AutoDock Vina to predict binding affinities for targets such as COX-II or antimicrobial enzymes, guided by precedents from similar thiadiazole derivatives .
Case Study:
A related thiadiazole-carboxamide showed 64% COX-II inhibition in vivo by optimizing the cyclohexyl substituent’s fluorination pattern .
Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Bioavailability Assessment: Measure logP (octanol-water partition coefficient) to evaluate membrane permeability. A logP >3 may limit aqueous solubility, reducing in vivo efficacy .
- Metabolite Profiling: Use LC-MS to identify phase I/II metabolites. For example, oxidative defluorination could reduce activity in vivo .
- Dose Escalation Studies: Adjust dosing regimens in animal models to match in vitro IC values, accounting for plasma protein binding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME predict absorption (e.g., %HIA >80%), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate interactions with serum albumin to assess half-life. For example, hydrophobic interactions with the cyclohexyl group may increase plasma retention .
- QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine count) with antimicrobial potency using datasets from analogous thiadiazoles .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
Methodological Answer:
- HPLC-PDA/MS: Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Major degradation pathways include:
- Hydrolysis: Amide bond cleavage under acidic/basic conditions, yielding thiadiazole-5-carboxylic acid and cyclohexylmethylamine .
- Oxidation: Thiadiazole ring oxidation to sulfoxide or sulfone derivatives .
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks to simulate long-term storage .
Q. How do structural features of this compound influence its selectivity for microbial vs. mammalian targets?
Methodological Answer:
- Target-Specific Interactions: The difluorocyclohexyl group’s rigidity may enhance selectivity for bacterial enoyl-ACP reductase over human kinases.
- Charge Distribution: The thiadiazole’s electron-deficient core interacts preferentially with bacterial DNA gyrase’s ATP-binding pocket .
- Comparative Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains alongside mammalian cell lines (e.g., HEK293) to quantify selectivity indices .
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral Chromatography: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers if the cyclohexyl group introduces stereocenters .
- Continuous Flow Reactors: Improve reproducibility and yield (>90%) by automating reagent mixing and temperature control, as demonstrated for related carboxamides .
- In-Process Controls (IPC): Monitor reaction progress via inline FTIR to detect side products early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
